tert-Butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a phenyl ring that is further substituted with bromine, fluorine, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with bromine, fluorine, and a methoxycarbonyl group. This can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be done using bromine or N-bromosuccinimide (NBS), fluorination using Selectfluor, and methoxycarbonylation using methyl chloroformate.
Coupling Reaction: The substituted phenyl ring is then coupled with the piperazine ring. This can be done using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, where the phenyl ring is introduced as a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Debrominated or defluorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile building block.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The piperazine ring is a common motif in many drugs, and the presence of multiple functional groups allows for fine-tuning of the compound’s biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the other functional groups could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is unique due to the combination of bromine, fluorine, and methoxycarbonyl substituents on the phenyl ring. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-2-fluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrFN2O4/c1-17(2,3)25-16(23)21-7-5-20(6-8-21)14-10-12(18)11(9-13(14)19)15(22)24-4/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXXYKFJYINITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)Br)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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